8-Chloro-4-hydrazinoquinoline hydrochloride
Description
8-Chloro-4-hydrazinoquinoline hydrochloride is a quinoline derivative characterized by a chlorine substituent at position 8 and a hydrazine group at position 4 of the quinoline ring, with a hydrochloride counterion. Its molecular formula is C₁₁H₁₃Cl₂N₃, and it has two CAS numbers: 1171379-23-9 and 1208518-95-9 .
Properties
CAS No. |
1170966-61-6 |
|---|---|
Molecular Formula |
C9H9Cl2N3 |
Molecular Weight |
230.09 g/mol |
IUPAC Name |
(8-chloroquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C9H8ClN3.ClH/c10-7-3-1-2-6-8(13-11)4-5-12-9(6)7;/h1-5H,11H2,(H,12,13);1H |
InChI Key |
OVTGVXDNKZBWOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)NN.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent Systems : Ethanol (EtOH) and methanol (MeOH) are preferred for their ability to solubilize both reactants. Polar aprotic solvents like dimethylformamide (DMF) accelerate reaction rates but require higher temperatures.
-
Molar Ratios : A 3:1 molar excess of hydrazine hydrate to 8-chloroquinoline ensures complete substitution, minimizing residual starting material.
-
Temperature and Time : Reflux at 80–90°C for 6–12 hours achieves yields >75%. Prolonged heating (>24 hours) risks dimerization or oxidation by-products.
Purification : The crude product is isolated via vacuum filtration, washed with cold ethanol to remove unreacted hydrazine, and recrystallized from ethanol/water (3:1 v/v) to obtain white crystalline solids.
Alternative Pathways from Dichloroquinoline Precursors
A patent-derived approach utilizes 4,7-dichloroquinoline as the starting material, enabling selective substitution at the 4-position while retaining the 8-chloro group.
Stepwise Synthesis
-
Chlorination : 4,7-Dichloroquinoline is treated with sodium methoxide in methanol at 60°C to deprotect the 4-position.
-
Hydrazination : Subsequent reaction with hydrazine hydrate in ethanol at 80°C for 8 hours yields 8-chloro-4-hydrazinoquinoline.
-
Hydrochloride Formation : The free base is treated with hydrochloric acid (HCl) in diethyl ether to precipitate the hydrochloride salt.
Key Advantages :
-
Higher regioselectivity compared to direct substitution of 8-chloroquinoline.
Catalytic Hydrogenation of Nitro Intermediates
A less common route involves catalytic hydrogenation of 4-nitro-8-chloroquinoline, though this method introduces complexity in precursor synthesis.
Procedure
-
Nitroquinoline Synthesis : 8-Chloroquinoline is nitrated at the 4-position using fuming HNO₃ in H₂SO₄ at 0–5°C.
-
Reduction : The nitro group is reduced to hydrazine via hydrogenation (H₂, 40 psi) using palladium on carbon (Pd/C) in methanol.
-
Acidification : The product is treated with HCl gas to form the hydrochloride salt.
Challenges :
-
Requires handling explosive nitrating agents.
-
Lower overall yield (58–65%) due to competing over-reduction.
Industrial-Scale Production Considerations
Patents highlight adaptations for bulk synthesis, emphasizing cost efficiency and safety:
Process Intensification Strategies
-
Continuous Flow Reactors : Reduce reaction times to 2–4 hours by enhancing heat/mass transfer.
-
Solvent Recycling : Ethanol is recovered via distillation and reused, minimizing waste.
-
Quality Control : In-process monitoring using HPLC ensures intermediates meet purity thresholds (>95%) before proceeding.
Table 1: Comparison of Preparation Methods
| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Hydrazine Hydrate | 8-Chloroquinoline | 78 | 97 | Simplicity |
| Dichloroquinoline Route | 4,7-Dichloro | 82 | 98 | Regioselectivity |
| Catalytic Hydrogenation | 4-Nitro Derivative | 63 | 95 | Avoids harsh hydrazine conditions |
By-Product Analysis and Mitigation
Common impurities include:
-
Dimerization Products : Formed via autoxidation of hydrazino groups, especially in polar solvents. Mitigated by inert atmosphere (N₂/Ar) and antioxidant additives (e.g., BHT).
-
Residual Solvents : Ethanol and DMF levels controlled to <500 ppm via vacuum drying.
Table 2: Characterization Data
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4-hydrazinoquinoline hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce hydrazine derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Research indicates that derivatives of quinoline structures, including 8-chloro-4-hydrazinoquinoline hydrochloride, have shown effectiveness against various bacterial strains. For instance, studies have reported minimum inhibitory concentration (MIC) values that suggest these compounds may outperform existing antibiotics against pathogens like Staphylococcus aureus and Klebsiella pneumoniae .
Anticancer Properties
The anticancer potential of 8-chloro-4-hydrazinoquinoline hydrochloride is another critical area of investigation. Studies have demonstrated its ability to inhibit tumor growth through mechanisms such as apoptosis induction in cancer cells. This compound's structure allows it to interact with specific enzymes involved in cancer progression, making it a promising candidate for drug development against various cancers .
Biological Research
Enzyme Inhibition Studies
In biological research, 8-chloro-4-hydrazinoquinoline hydrochloride is utilized to study enzyme inhibition and protein interactions. The compound's mechanism of action often involves binding to active sites of enzymes, thereby inhibiting their activity and affecting biochemical pathways critical for cellular function . This property is invaluable for understanding disease mechanisms and developing therapeutic interventions.
Neuroprotective Applications
Compounds similar to 8-chloro-4-hydrazinoquinoline hydrochloride have been investigated for neuroprotective effects, particularly as iron chelators in conditions like Alzheimer's disease. The ability to bind metal ions can mitigate oxidative stress related to neurodegenerative diseases .
Synthesis and Structural Investigations
The synthesis of 8-chloro-4-hydrazinoquinoline hydrochloride typically involves the reaction of quinoline derivatives with hydrazine derivatives under controlled conditions. Recent advancements in synthetic methodologies have improved yields and purity, facilitating further research into its biological activities .
Data Table: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy Study
A study assessed the antimicrobial activity of various quinoline derivatives, including 8-chloro-4-hydrazinoquinoline hydrochloride. Results indicated superior effectiveness compared to traditional antibiotics, highlighting its potential as a new therapeutic agent . -
Anticancer Activity Assessment
In vitro studies demonstrated that 8-chloro-4-hydrazinoquinoline hydrochloride significantly inhibited the proliferation of cancer cell lines. The mechanism was linked to apoptosis induction via specific enzyme interactions, offering insights into its potential as an anticancer drug . -
Neuroprotective Mechanism Exploration
Research focused on the neuroprotective properties of quinoline derivatives revealed that 8-chloro-4-hydrazinoquinoline hydrochloride could effectively chelate iron ions, thereby reducing oxidative stress in neuronal cells, suggesting its application in treating neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of 8-Chloro-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt various biochemical pathways, leading to changes in cellular function .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
Table 1: Key Structural Differences Among Quinoline Derivatives
Key Observations :
- Chlorine Position : The position of chlorine (e.g., 6, 7, or 8) significantly impacts electronic properties and steric interactions. For example, 7-chloro derivatives may exhibit different reactivity in substitution reactions compared to 8-chloro analogues .
- Functional Groups: Hydrazine groups (NHNH₂) enable Schiff base formation with aldehydes, a feature exploited in synthesizing antimicrobial or anticancer agents . Methoxy or hydroxy groups (e.g., in 4-Chloro-8-hydroxyquinoline ) enhance solubility but reduce nucleophilicity compared to hydrazine.
Key Observations :
- Limited hazard data are available for most compounds, suggesting they are either novel or understudied.
Biological Activity
8-Chloro-4-hydrazinoquinoline hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula for 8-Chloro-4-hydrazinoquinoline hydrochloride is . Its structure features a quinoline ring substituted with a hydrazine group and a chlorine atom, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 8-hydroxyquinoline, including 8-chloro variants, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various 8-hydroxyquinoline derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 64 to 512 µg/mL, indicating moderate to strong antibacterial activity .
Table 1: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 8-Chloro-4-hydrazinoquinoline | 128 | Staphylococcus aureus |
| 8-Hydroxyquinoline | 256 | Escherichia coli |
| 5,7-Dichloro-8-hydroxyquinoline | 64 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of 8-Chloro-4-hydrazinoquinoline hydrochloride has been explored in various studies. One notable investigation involved its effects on human cancer cell lines. The compound demonstrated cytotoxic effects against several cancer types, including pancreatic and gastric cancers. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity in Cancer Cell Lines
A study assessed the cytotoxic effects of the compound on the SGC7901 human gastric cancer cell line. The results showed a significant decrease in cell viability with an IC50 value of approximately 20 µM after 48 hours of treatment. This suggests that the compound can effectively inhibit cancer cell proliferation .
Antiviral Activity
With the increasing focus on antiviral agents due to global health crises like COVID-19, the antiviral potential of compounds like 8-chloro-4-hydrazinoquinoline has come under scrutiny. Preliminary studies suggest that it may exhibit antiviral properties against various viruses, including those responsible for dengue fever. The activity appears to correlate with the lipophilicity of the compound, where increased lipophilicity enhances antiviral efficacy .
Table 2: Antiviral Activity Overview
| Virus Type | Compound Tested | Activity Level |
|---|---|---|
| Dengue Virus | Novel derivatives of 8-hydroxyquinoline | Moderate |
| COVID-19 | 8-Chloro-4-hydrazinoquinoline | Potential (under study) |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for developing more effective derivatives. Modifications on the hydrazine and quinoline moieties can significantly influence biological activity. For instance, substituents that enhance electron-withdrawing properties tend to improve antimicrobial and anticancer activities.
Q & A
Q. What safety protocols should be followed when handling 8-chloro-4-hydrazinoquinoline hydrochloride in laboratory settings?
Methodological Answer:
- PPE Requirements : Use nitrile gloves (inspected for integrity) and flame-retardant lab coats to avoid skin contact. Respiratory protection (e.g., N95 masks) is mandatory if airborne particles are generated .
- Environmental Controls : Work in a fume hood to prevent inhalation. Avoid drainage contamination by using secondary containment for spills .
- Decontamination : Wash hands with soap and water after handling. Contaminated gloves must be disposed of as hazardous waste .
Q. How can researchers confirm the structural identity of 8-chloro-4-hydrazinoquinoline hydrochloride?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : Compare experimental / NMR spectra with reference data (e.g., PubChem CID-specific shifts) .
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]) against theoretical molecular weight (198.5 g/mol) .
- X-ray Crystallography : For crystalline samples, resolve bond angles and hydrazine moiety geometry using single-crystal diffraction (e.g., R factor < 0.05) .
Q. What are the optimal storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the hydrazine group .
- Stability Monitoring : Perform HPLC purity checks every 6 months; degradation >5% warrants repurification .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data for 8-chloro-4-hydrazinoquinoline hydrochloride?
Methodological Answer:
- Experimental Replication : Repeat assays under standardized conditions (e.g., fixed cell lines, incubation time) to rule out variability .
- Dose-Response Analysis : Use Hill plots to identify non-linear effects at low concentrations (e.g., EC shifts due to solvent interactions) .
- Control Benchmarking : Compare results with structurally analogous compounds (e.g., 4-hydrazinoquinoline derivatives) to isolate chlorine’s role in activity .
Q. What strategies improve synthetic yield of 8-chloro-4-hydrazinoquinoline hydrochloride?
Methodological Answer:
-
Reaction Optimization Table :
-
Purification : Employ column chromatography (silica gel, CHCl:MeOH 9:1) to isolate the hydrochloride salt .
Q. How can impurities in 8-chloro-4-hydrazinoquinoline hydrochloride batches be characterized and mitigated?
Methodological Answer:
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model binding to quinoline-sensitive enzymes (e.g., cytochrome P450). Validate with MD simulations (>100 ns trajectories) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. CH) with inhibitory activity using Hammett constants .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
